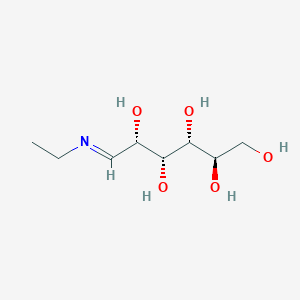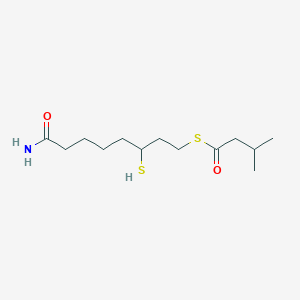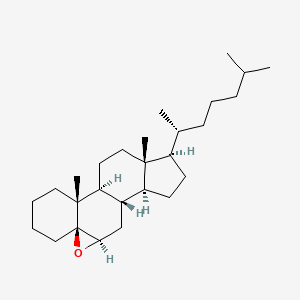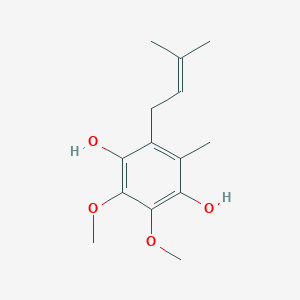
2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QH(2), also known as ubiquinol, belongs to the class of organic compounds known as ubiquinols. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methylbenzene-1, 4-diol moiety to which an isoprenyl group is attached at ring position 2(or 6). QH(2) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, QH(2) is primarily located in the membrane (predicted from logP) and cytoplasm. QH(2) exists in all eukaryotes, ranging from yeast to humans. In humans, QH(2) is involved in the oncogenic action OF 2-hydroxyglutarate pathway and the congenital lactic acidosis pathway. QH(2) is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, fumarase deficiency, pyruvate dehydrogenase deficiency (e3), and mitochondrial complex II deficiency.
Ubiquinol is a member of hydroquinones. It has a role as an Escherichia coli metabolite and a mouse metabolite.
Aplicaciones Científicas De Investigación
Opioid and Cannabinoid Receptor Affinity
A study on the fungus Eurotium repens identified new benzyl derivatives, including compounds structurally related to 2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol. These compounds showed significant binding affinity for human opioid and cannabinoid receptors, suggesting potential psychoactive properties and importance for studies in this area (Gao et al., 2011).
Asymmetric Organic Synthesis
The compound has been linked to advancements in asymmetric organic synthesis. A paper discussed the synthesis of a related compound, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, highlighting its diverse applications in this field. The study emphasized environmentally friendly synthetic methods, enhancing the compound's relevance in green chemistry (Hu & Shan, 2020).
Antiferromagnetic Exchange Interaction
Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), a structurally related compound, provided insights into antiferromagnetic exchange interactions among spins in an isosceles triangular configuration. This study contributes to the understanding of magnetic properties in organic compounds and their potential applications (Fujita et al., 1996).
Piezoelectric Chromophore Applications
In the field of polymer science, a related compound was used in the synthesis of novel polyurethanes containing tricyanocyclopropyl groups, demonstrating piezoelectric properties suitable for device applications. This indicates the compound's potential in the development of advanced materials (Lee & Park, 2001).
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H20O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6,15-16H,7H2,1-5H3 |
Clave InChI |
TVLSKGDBUQMDPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C |
Descripción física |
Solid |
Sinónimos |
ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





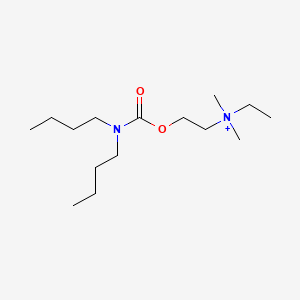

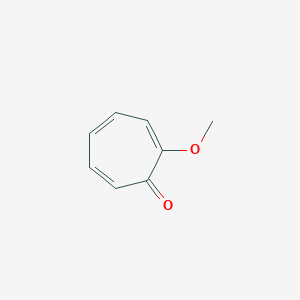
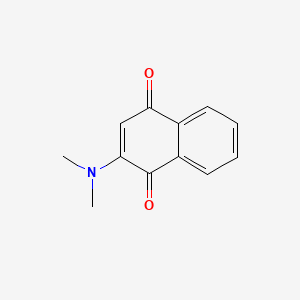
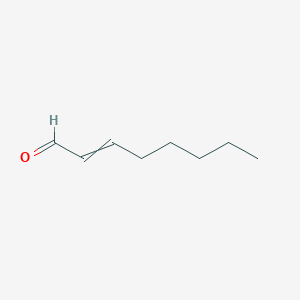
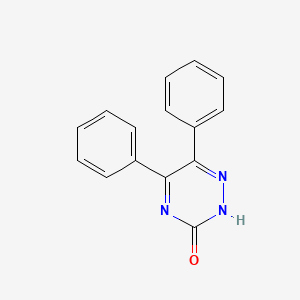
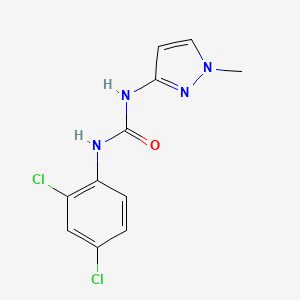
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
